molecular formula C10H8ClF3O2 B2852938 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid CAS No. 2229519-71-3

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid

Cat. No.: B2852938
CAS No.: 2229519-71-3
M. Wt: 252.62
InChI Key: PVTZAEIUZLGPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid, also known as CF3CH2Cl-DFBA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acidA is its high purity and stability, which makes it suitable for use in a wide range of lab experiments. However, one limitation is its high cost, which may limit its availability for certain types of research.

Future Directions

There are several future directions for the study of 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acidA, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, the exploration of its use as a building block for the synthesis of new materials, and the development of new analytical methods for the detection of atmospheric pollutants.

Synthesis Methods

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acidA can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzaldehyde with ethyl 4,4-difluorobutanoate in the presence of a base, followed by acid hydrolysis of the resulting intermediate. The final product can be obtained through recrystallization.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acidA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acidA has been investigated as a potential inhibitor of fatty acid synthase, an enzyme that plays a key role in the biosynthesis of fatty acids. In materials science, 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acidA has been studied for its potential use as a building block for the synthesis of new materials with unique properties. In environmental science, 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acidA has been investigated as a potential marker for the detection of atmospheric pollutants.

Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)-4,4-difluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-3-5(12)1-2-6(8)7(10(13)14)4-9(15)16/h1-3,7,10H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTZAEIUZLGPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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